molecular formula C24H26ClN5O2 B11252605 5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11252605
M. Wt: 451.9 g/mol
InChI Key: WTOFTCGNMSJJNJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a methoxy group, and a piperidinyl-substituted pyrimidine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine to form the benzamide core.

    Pyrimidine Substitution: The pyrimidine moiety is introduced through a nucleophilic substitution reaction. The piperidinyl-substituted pyrimidine is synthesized separately and then coupled with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves the coupling of the pyrimidine-substituted benzamide with the 4-methyl-6-(piperidin-1-yl)pyrimidine moiety under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl-substituted pyrimidine moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C24H26ClN5O2

Molecular Weight

451.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C24H26ClN5O2/c1-16-14-22(30-12-4-3-5-13-30)29-24(26-16)28-19-9-7-18(8-10-19)27-23(31)20-15-17(25)6-11-21(20)32-2/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,31)(H,26,28,29)

InChI Key

WTOFTCGNMSJJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCCCC4

Origin of Product

United States

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